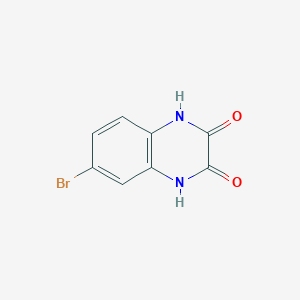
A-1 Nipecotamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene: is a complex organic compound known for its unique structure and diverse applications. This compound features a xylene core substituted with two piperidine rings, each bearing a diethylcarbamoyl group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene typically involves multiple steps:
Formation of the Piperidine Rings: The initial step involves the synthesis of piperidine rings. This can be achieved through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of Diethylcarbamoyl Groups: The piperidine rings are then functionalized with diethylcarbamoyl groups. This is usually done by reacting the piperidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment to the Xylene Core: The final step involves the attachment of the functionalized piperidine rings to the xylene core. This can be achieved through a nucleophilic substitution reaction, where the piperidine rings displace halogen atoms on a halogenated xylene derivative.
Industrial Production Methods
In an industrial setting, the production of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the diethylcarbamoyl groups, converting them into amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The xylene core can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene involves its interaction with specific molecular targets. The diethylcarbamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The piperidine rings can interact with cell membranes, affecting their fluidity and permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
alpha,alpha’-Bis(3-(N,N-dimethylcarbamoyl)piperidino)-4-xylene: Similar structure but with dimethylcarbamoyl groups instead of diethylcarbamoyl groups.
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)pyrrolidino)-4-xylene: Similar structure but with pyrrolidine rings instead of piperidine rings.
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)morpholino)-4-xylene: Similar structure but with morpholine rings instead of piperidine rings.
Uniqueness
The uniqueness of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene lies in its specific combination of functional groups and ring structures. The presence of diethylcarbamoyl groups enhances its ability to form hydrogen bonds, while the piperidine rings provide a rigid framework that can interact with various molecular targets. This combination of features makes it a versatile compound with diverse applications in scientific research and industry.
特性
CAS番号 |
10059-97-9 |
|---|---|
分子式 |
C28H46N4O2 |
分子量 |
470.7 g/mol |
IUPAC名 |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
InChIキー |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
正規SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
関連するCAS |
2128-88-3 (di-hydrobromide) |
同義語 |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


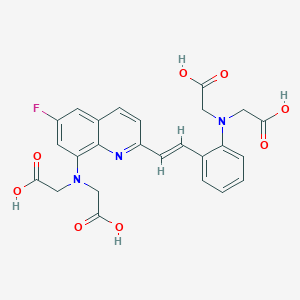

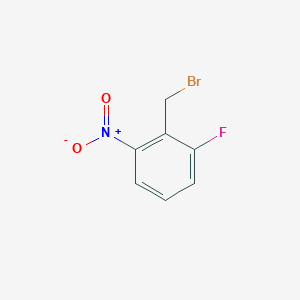

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
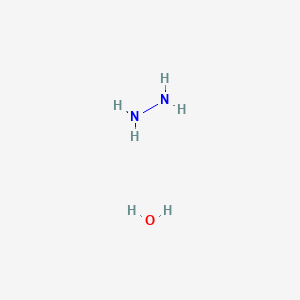


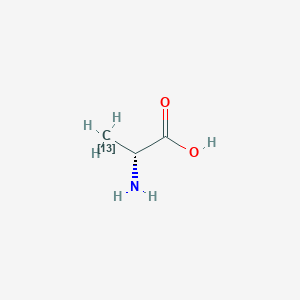


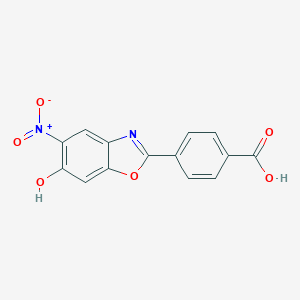
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
